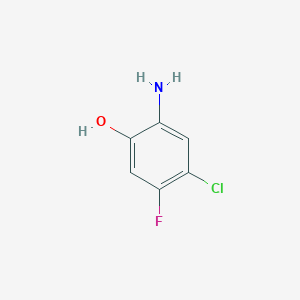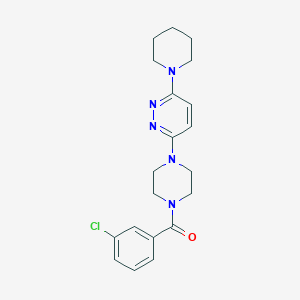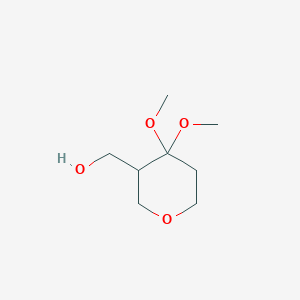
(4,4-Dimethoxyoxan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,4-Dimethoxyoxan-3-yl)methanol” is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.212 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(4,4-Dimethoxyoxan-3-yl)methanol” is represented by the formula C8H16O4 . The InChI key for this compound is WGMZWYJEYCNCKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4,4-Dimethoxyoxan-3-yl)methanol” is stored at a temperature of 4 degrees Celsius . and is in the form of oil .Applications De Recherche Scientifique
Bidentate Chelation-Controlled Asymmetric Synthesis
(Junyang Jung, H. Ho, & Hee-doo Kim, 2000) reported the use of a similar compound for the asymmetric synthesis of α-hydroxy esters, demonstrating the potential of dimethoxyoxan derivatives in enhancing stereochemical control in organic synthesis.
Synthetic Methods and Green Chemistry
(Xiaoyun Hu & Zixing Shan, 2020) highlighted the role of methanol in the synthesis of complex organic molecules, emphasizing the importance of green chemistry principles in the development of new synthetic methods.
Glycerol Conversion to Novel Platform Chemicals
(J. Deutsch, Andreas Martin, & H. Lieske, 2007) explored the acid-catalyzed condensation of glycerol with dimethyl acetals, including derivatives of dimethoxyoxan, to create potential platform chemicals for further chemical transformations.
Catalytic Activity in Dimethyl Carbonate Synthesis
(Kazufumi Kohno et al., 2008) demonstrated the catalytic activity of complexes formed with methanol in the synthesis of dimethyl carbonate, a key industrial compound, underlining the utility of methanol derivatives in catalysis.
Methanol Oxidation to Dimethoxymethane
(Yuchuan Fu & Jianyi Shen, 2007) investigated the selective oxidation of methanol to dimethoxymethane over catalysts, showcasing the potential of methanol and its derivatives in the production of valuable industrial chemicals.
Propriétés
IUPAC Name |
(4,4-dimethoxyoxan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-8(11-2)3-4-12-6-7(8)5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZWYJEYCNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

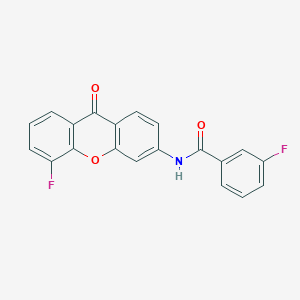
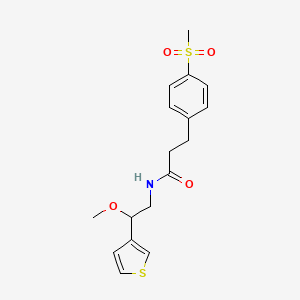
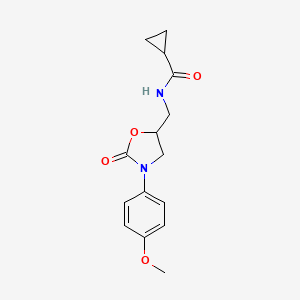
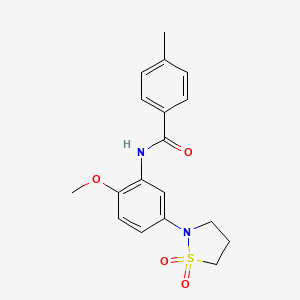
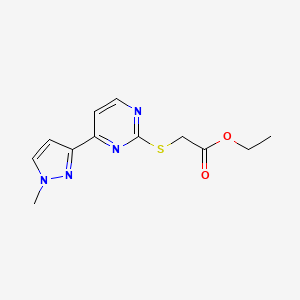
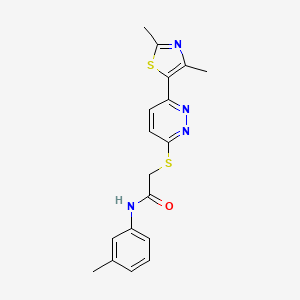
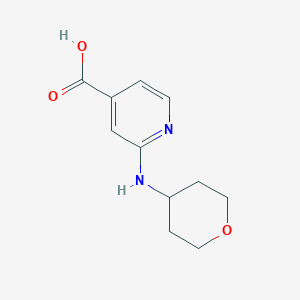
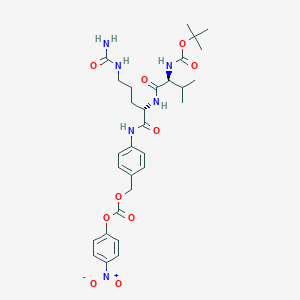
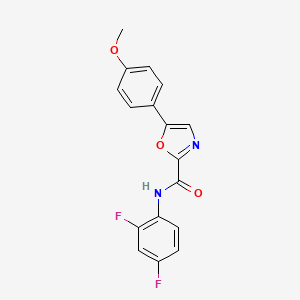
![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)
